2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide
Description
Properties
IUPAC Name |
2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-15-11-16(2)24(17(3)12-15)25-22(27)14-26-18-7-4-5-9-20(18)30-21(13-23(26)28)19-8-6-10-29-19/h4-12,21H,13-14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZYJMAPVARLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The mesityl group in the target compound confers greater hydrophobicity compared to ethoxy (Analog 1) or methoxy (Analog 2) substituents, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- The furan-2-yl group is conserved across analogs, suggesting its critical role in π-π stacking or hydrogen bonding interactions .
Synthetic Accessibility :
- Analog 1 and Analog 2 were synthesized via nucleophilic substitution or esterification, indicating feasible routes for modifying the acetamide side chain .
- The mesityl group’s steric hindrance may require optimized coupling conditions (e.g., palladium catalysis) for efficient synthesis.
Pharmacological Potential: The Diltiazem analog (Analog 3) highlights the benzo[b][1,4]thiazepine scaffold’s relevance in cardiovascular therapeutics, suggesting the target compound could be repurposed for ion channel modulation . Analog 2’s ester group may serve as a prodrug moiety, enabling controlled release of the active metabolite .
Comparative Physicochemical Data
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| LogP | ~4.2 (predicted) | ~3.5 | ~2.8 | ~1.9 |
| Solubility (DMSO) | Moderate | High | High | High |
| Melting Point | Not reported | Not reported | Not reported | >200°C |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
